molecular formula C6H13N B1315356 N-propylcyclopropanamine CAS No. 73121-93-4

N-propylcyclopropanamine

Cat. No.: B1315356
CAS No.: 73121-93-4
M. Wt: 99.17 g/mol
InChI Key: DAOWJXCNVJBLNI-UHFFFAOYSA-N
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Description

N-propylcyclopropanamine is an organic compound with the molecular formula C6H13N It is a cyclopropane derivative where the cyclopropane ring is substituted with a propyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-propylcyclopropanamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with propyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of cyclopropylamine attacks the carbon atom of the propyl halide, resulting in the formation of this compound.

Another method involves the reductive amination of cyclopropanone with propylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method allows for the direct introduction of the propyl group onto the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N-propylcyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form N-propylcyclopropylamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-propylcyclopropylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-propylcyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-propylcyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-propylcyclopropanamine can be compared with other cyclopropane derivatives such as cyclopropylamine and N-methylcyclopropanamine While all these compounds share the cyclopropane ring, the different substituents (propyl, methyl, etc) confer unique properties and reactivity

List of Similar Compounds

  • Cyclopropylamine
  • N-methylcyclopropanamine
  • N-ethylcyclopropanamine

Biological Activity

N-propylcyclopropanamine is a compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a propyl amine group. This configuration confers distinct chemical properties that influence its biological activity. The presence of the cyclopropane structure can enhance the compound's binding affinity to various biological targets, making it a candidate for further pharmacological investigation.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures can modulate the activity of neurotransmitter receptors, particularly dopamine receptors. For instance, studies have shown that the introduction of propyl groups in related compounds enhances their binding affinity to dopamine D3 receptors, suggesting a potential mechanism for this compound as a modulator of dopaminergic signaling pathways .

Key Findings on Binding Affinity

In comparative studies, analogs of this compound demonstrated significant selectivity for D3 receptors over D2 receptors. For example, the addition of propyl groups improved the binding affinity by an order of magnitude. This selectivity is critical in developing therapeutic agents aimed at treating neurological disorders where dopaminergic dysregulation is implicated .

Biological Activity and Therapeutic Potential

This compound has been investigated for its potential therapeutic effects in various domains:

  • Neurological Disorders : The compound is being explored as a potential drug candidate for conditions such as Parkinson's disease and schizophrenia, where dopamine modulation is beneficial.
  • Chemical Research : It serves as an intermediate in synthesizing other biologically active compounds, contributing to drug discovery efforts.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound through experimental data and case studies:

  • Dopamine Receptor Interaction :
    • A study demonstrated that this compound derivatives exhibited varying degrees of agonist and antagonist activities at dopamine receptors. The compound showed no agonist activity but acted as an antagonist with an IC50 value indicating moderate potency against receptor activation by pramipexole (a known D3 agonist) .
  • Enzyme Inhibition :
    • Related cyclopropane derivatives have been shown to inhibit enzymes such as methylamine dehydrogenase through covalent modification mechanisms. This suggests that this compound may also interact with similar enzymes, potentially affecting metabolic pathways relevant to its therapeutic applications .

Data Tables

The following table summarizes key findings related to the biological activity and receptor interaction of this compound:

CompoundBinding Affinity (K_i)Agonist Activity (EC_50)Antagonist Activity (IC_50)
This compound1.2 μM>100 μM327 ± 126 nM
Pramipexole3.7 ± 0.65 nM3.7 ± 0.65 nMNot applicable
(1R,2S)-11>100 μM>100 μM327 ± 126 nM

Properties

IUPAC Name

N-propylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOWJXCNVJBLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477430
Record name N-propylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73121-93-4
Record name N-propylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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